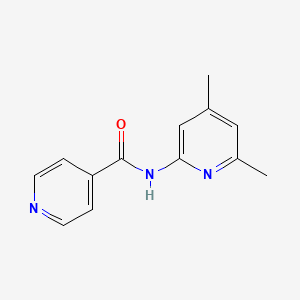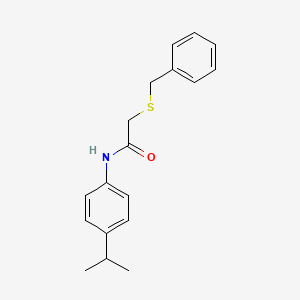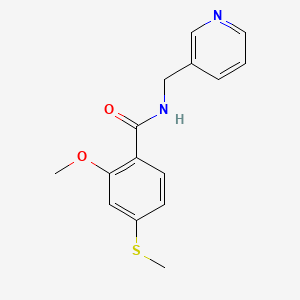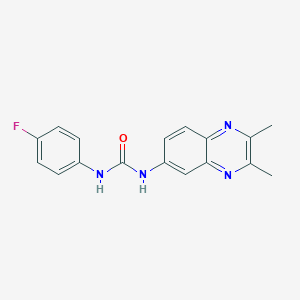
4-nitrobenzyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. The compound has a wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 3-bromobenzoate is not fully understood. However, it is known to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. The compound has been shown to modify proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl 3-bromobenzoate are dependent on the specific protein or enzyme being targeted. Studies have shown that the compound can modify the activity of enzymes involved in various cellular processes, including metabolism, signaling, and gene expression. In addition, 4-nitrobenzyl 3-bromobenzoate has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitrobenzyl 3-bromobenzoate in lab experiments is its high reactivity and specificity for certain amino acids and thiols. This makes it a useful tool for investigating protein-ligand interactions and enzyme activity. However, the compound's electrophilic nature can also lead to non-specific reactions and side products, which can complicate data interpretation. Additionally, the compound's potential toxicity and instability in certain conditions must be taken into consideration when designing experiments.
Orientations Futures
The potential applications of 4-nitrobenzyl 3-bromobenzoate in scientific research are vast. Future research could focus on developing new synthetic methods to improve yields and reduce side reactions. In addition, the compound's potential as a tool for investigating protein-ligand interactions and enzyme activity could be further explored. Finally, the antimicrobial activity of 4-nitrobenzyl 3-bromobenzoate could be investigated in more detail, with the ultimate goal of developing new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 4-nitrobenzyl 3-bromobenzoate is a versatile compound with a wide range of applications in scientific research. Its high reactivity and specificity make it a useful tool for investigating protein-ligand interactions and enzyme activity. However, its electrophilic nature can also complicate data interpretation, and its potential toxicity and instability must be taken into consideration when designing experiments. Future research could focus on developing new synthetic methods, exploring the compound's antimicrobial activity, and investigating its potential as a tool for chemical biology studies.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl 3-bromobenzoate involves a series of chemical reactions. The starting material, 4-nitrobenzyl alcohol, undergoes a bromination reaction to form 4-nitrobenzyl bromide. The bromide is then reacted with 3-hydroxybenzoic acid in the presence of a base to form the final product, 4-nitrobenzyl 3-bromobenzoate. The synthesis method has been optimized to obtain high yields of the product with minimal side reactions.
Applications De Recherche Scientifique
4-nitrobenzyl 3-bromobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. The compound has also been used in the development of novel materials, such as liquid crystals and polymers. In addition, 4-nitrobenzyl 3-bromobenzoate has been used in chemical biology studies to investigate protein-ligand interactions and enzyme activity.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLXUCKFMIPUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 3-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)





![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
